molecular formula C10H12N4O B8641288 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine

Cat. No.: B8641288
M. Wt: 204.23 g/mol
InChI Key: KCGHUIDZMKMGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine is a chemical compound with a unique structure that combines a methoxy-substituted pyridine ring and a methyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine typically involves the reaction of 5-methoxy-2-chloropyridine with 1-methyl-1H-pyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxy-pyridine-2-yl)-(1H-pyrazole-3-yl)-amine: Similar structure but lacks the methyl group on the pyrazole ring.

    (5-Methoxy-pyridine-2-yl)-(1-methyl-1H-imidazole-3-yl)-amine: Similar structure but contains an imidazole ring instead of a pyrazole ring.

Uniqueness

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine is unique due to the presence of both a methoxy-substituted pyridine ring and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4O/c1-14-6-5-10(13-14)12-9-4-3-8(15-2)7-11-9/h3-7H,1-2H3,(H,11,12,13)

InChI Key

KCGHUIDZMKMGKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2=NC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-methoxy-pyridine (0.97 mmol), sodium-tert.-butylate (1.5 eq.), and 1-methyl-1H-pyrazole-3-amine (1.3 eq.) are dissolved in degassed dioxane (2 ml) and heated to 80° C. Chloro-(di-2-norbornylphosphino)(2-dimethylaminoferrocene-1-yl)palladium (II) (5 mg) in degassed dioxane (1 ml) is added and the reaction is heated for 20 hours at 110° C. The reaction is quenched with ethylacetate/methanol (30 ml, 9:1) and filtrated over celite. The solvent of the filtrate is removed in vacuo. (5-Methoxy-pyridine-2-yl)-(1-methyl-1H-pyrazole-3-yl)-amine (“A24”) is obtained after reversed phase column chromatography (water/acetonitrile+0.1% TFA) as colorless powder in a yield of 55%; HPLC (method C): 1.09 min; LC-MS (method A): 0.73 min, 205.0 (M+H+);
Quantity
0.97 mmol
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

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